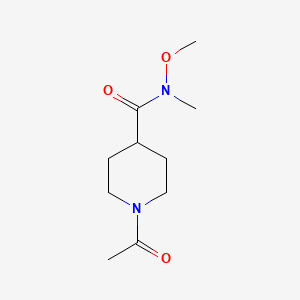

1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide

Description

1-Acetyl-N-methoxy-N-methylpiperidine-4-carboxamide is a piperidine-derived carboxamide characterized by a substituted piperidine ring system. The molecule features an acetyl group at the 1-position, a methoxy group, and a methyl group on the amide nitrogen. The acetyl group may enhance metabolic stability, while the N-methoxy-N-methyl substituents could influence solubility and binding affinity to biological targets.

Properties

IUPAC Name |

1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-8(13)12-6-4-9(5-7-12)10(14)11(2)15-3/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEZWTGIURACDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of piperidine with acetic anhydride to introduce the acetyl group. The methoxy and methyl groups can be introduced through subsequent reactions involving methylation and methoxylation agents. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-Acetyl-N-methoxy-N-methylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Scientific Research Applications

Central Nervous System Disorders

1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide has shown promise in the treatment of central nervous system disorders, including:

- Anxiety and Depression : The compound's ability to modulate neurotransmitter levels suggests potential efficacy in treating anxiety disorders and depression. Research indicates that similar piperidine derivatives can influence serotonin receptors, which are crucial in mood regulation.

- Pain Management : Its structural analogs have been evaluated for analgesic properties, highlighting its potential in managing chronic pain conditions .

Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide. These compounds have demonstrated activity against various viral targets, particularly in inhibiting RNA polymerase activity, which is essential for viral replication. For instance, derivatives have shown effectiveness against Hepatitis C virus (HCV) and other RNA viruses .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide against HCV. The compound exhibited an IC50 value indicating significant inhibition of viral replication in vitro. The mechanism was linked to interference with viral RNA synthesis pathways, making it a candidate for further development as an antiviral agent .

Case Study 2: Pain Relief Mechanism

In another study focusing on pain management, researchers evaluated the analgesic effects of a related piperidine derivative in animal models. The results indicated a marked reduction in pain response compared to control groups, suggesting that 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide or its analogs could serve as effective pain relievers through modulation of pain signaling pathways .

Data Tables

Mechanism of Action

The mechanism of action of 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Ring System

- Piperidine vs. Piperazine : The target compound’s piperidine ring differs from piperazine (as in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) by having one less nitrogen atom. Piperidine derivatives often exhibit enhanced lipophilicity, which may improve blood-brain barrier penetration compared to piperazine analogs .

- Acetyl vs. Carbonyl Groups: The acetyl group in the target compound contrasts with the ketone (piperidin-4-one) in ’s derivative.

Substituent Effects

- N-Methoxy-N-methyl Amide : This moiety is shared with N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (similarity: 0.80) . The methoxy group could act as a hydrogen-bond acceptor, enhancing solubility, while the methyl group may shield the amide from enzymatic degradation.

- Heterocyclic Additions: The pyrimidine ring in ’s compound introduces aromaticity and planar geometry, which could favor π-π stacking interactions in biological systems, unlike the non-aromatic piperidine in the target compound .

Biological Activity

1-Acetyl-N-methoxy-N-methylpiperidine-4-carboxamide is a piperidine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is primarily investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in areas such as cancer treatment and neuroprotection.

Chemical Structure and Properties

The chemical structure of 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide can be summarized as follows:

- Molecular Formula : C₉H₁₃N₂O₃

- Molecular Weight : 185.21 g/mol

- CAS Number : 56346-57-7

The biological activity of 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide is attributed to its ability to interact with specific molecular targets. The compound has shown potential in modulating the activity of enzymes involved in various pathways, such as:

- Acetylcholinesterase (AChE) Inhibition : This compound may exhibit neuroprotective effects by inhibiting AChE, thereby increasing acetylcholine levels in the brain, which is beneficial in neurodegenerative diseases like Alzheimer's disease .

- Anticancer Activity : Preliminary studies indicate that this compound could have cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Neuroprotective Effects :

A study explored the neuroprotective effects of various piperidine derivatives, including 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide. It was found that these compounds exhibited significant protection against glutamate-induced cell death in PC12 cells, highlighting their potential use in treating neurodegenerative disorders . -

Cancer Therapy :

Research indicated that derivatives similar to 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide demonstrated anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against cancer cell lines. For instance, compounds derived from piperidine structures were evaluated for their efficacy against various cancers, showing promising results . -

Enzyme Inhibition Studies :

Detailed structure-activity relationship studies have shown that modifications to the piperidine structure can enhance the inhibitory activity against AChE and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy . The introduction of specific functional groups has been linked to improved binding affinity and selectivity.

Q & A

Basic: What are the established synthetic routes for 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the piperidine-4-carboxamide core via coupling reactions. For example, reacting 4-piperidinecarboxylic acid derivatives with methoxy-methylamine in the presence of coupling agents like EDC/HOBT .

- Step 2: Acetylation of the piperidine nitrogen using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is commonly employed .

Key Validation: Confirm intermediates via -NMR and LC-MS to ensure regioselective acetylation and avoid over-acylation .

Advanced: How can researchers optimize reaction conditions to improve yield?

Answer:

Optimization strategies include:

- Catalyst Screening: Test alternatives to EDC/HOBT, such as DCC or PyBOP, to enhance coupling efficiency .

- Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of intermediates, while lower temperatures (0–5°C) can reduce side reactions during acetylation .

- Stoichiometry: Adjust the molar ratio of methoxy-methylamine to 4-piperidinecarboxylic acid (e.g., 1.2:1) to minimize unreacted starting material .

Validation: Use DOE (Design of Experiments) to systematically evaluate temperature, solvent, and catalyst interactions .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- - and -NMR: Assign peaks to confirm acetyl ( 2.1–2.3 ppm), methoxy ( 3.3–3.5 ppm), and piperidine carboxamide ( 1.5–2.0 ppm for axial protons) .

- IR Spectroscopy: Identify carbonyl stretches (amide C=O at ~1650 cm, acetyl C=O at ~1720 cm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 257.15 (calculated for CHNO) .

Advanced: How do crystallographic studies inform molecular conformation?

Answer:

X-ray crystallography of analogous piperidine-4-carboxamides (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide ) reveals:

- Piperidine Ring Puckering: Chair conformation with axial carboxamide substituents, influencing steric interactions .

- Hydrogen Bonding: Carboxamide NH forms intermolecular bonds with carbonyl oxygen, stabilizing crystal packing .

Application: Predict solubility and bioavailability by analyzing lattice energy and hydrogen-bonding networks .

Basic: What are known biological targets of similar piperidine-4-carboxamides?

Answer:

Structurally related compounds exhibit:

- CNS Activity: Modulation of serotonin/dopamine receptors (e.g., N-ethyl-N-phenylpiperidin-4-amine derivatives ).

- Enzyme Inhibition: Carbonic anhydrase inhibition via sulfonamide analogs (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides ).

Methodological Note: Use radioligand binding assays or enzyme activity kits to screen for target engagement .

Advanced: How to resolve contradictions in biological activity data?

Answer:

- Assay Variability: Replicate studies across cell lines (e.g., HEK293 vs. CHO) to assess receptor expression differences .

- Metabolic Stability: Compare hepatic microsomal stability (e.g., human vs. rat) to identify species-specific metabolism .

- Structural Analogues: Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .

Basic: What solubility and stability considerations apply?

Answer:

- Solubility: Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers; use cyclodextrin complexes or PEG formulations for in vitro assays .

- Storage: Store at -20°C under argon to prevent hydrolysis of the acetyl group; confirm stability via HPLC every 6 months .

Advanced: What computational approaches predict pharmacokinetic properties?

Answer:

- QSAR Modeling: Use Molinspiration or SwissADME to predict logP (estimated ~1.8) and blood-brain barrier penetration .

- Molecular Dynamics (MD): Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

- Docking Studies: Glide or AutoDock Vina to assess binding to carbonic anhydrase IX, a cancer target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.